![molecular formula C38H46O2 B14181966 [(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene CAS No. 920753-85-1](/img/structure/B14181966.png)
[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenyl group, and a dodecoxy chain attached to a diphenylmethyl benzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene typically involves multiple steps, starting with the preparation of the dodecoxy chain and its subsequent attachment to the diphenylmethyl benzene core. The methoxy group is introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts to accelerate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, cyclohexyl compounds, and methoxy-substituted aldehydes or acids .
Wissenschaftliche Forschungsanwendungen
[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene exerts its effects involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisole: Contains a methoxy group attached to a benzene ring.
Diphenylmethane: Lacks the methoxy and dodecoxy groups but has a similar diphenylmethyl structure.
Benzyl Ether: Contains an ether linkage similar to the dodecoxy chain.
Uniqueness
[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene is unique due to its combination of a long dodecoxy chain, methoxy group, and diphenylmethyl core. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
920753-85-1 |
|---|---|
Molekularformel |
C38H46O2 |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
[(12-methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene |
InChI |
InChI=1S/C38H46O2/c1-39-37(33-23-13-9-14-24-33)31-21-7-5-3-2-4-6-8-22-32-40-38(34-25-15-10-16-26-34,35-27-17-11-18-28-35)36-29-19-12-20-30-36/h9-20,23-30,37H,2-8,21-22,31-32H2,1H3 |
InChI-Schlüssel |
CJQGWELXGGBWCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


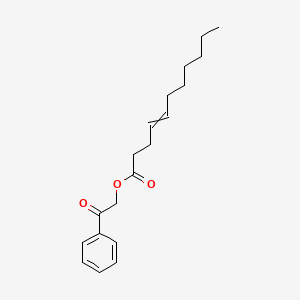
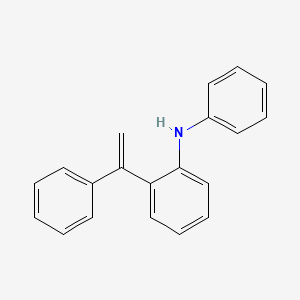
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)

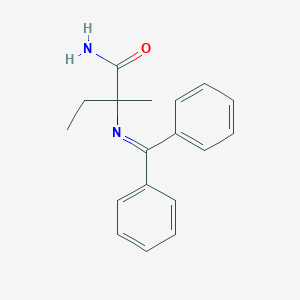
![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)
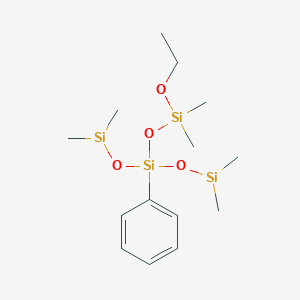
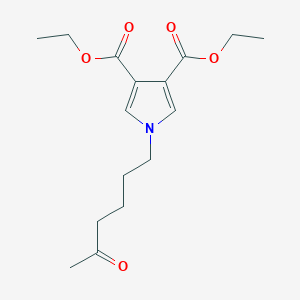
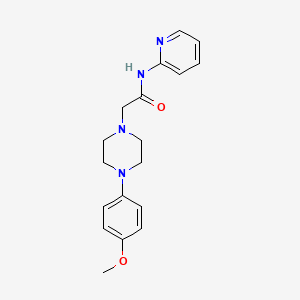
![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
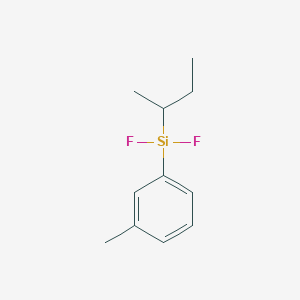
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
